molecular formula C7H11N3O2S B12327668 N-methyl-1-(pyrazin-2-yl)ethanesulfonamide

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide

Cat. No.: B12327668
M. Wt: 201.25 g/mol
InChI Key: PEOCVTGDFFSLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods ensure consistent quality and yield of the compound, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyrazin-2-yl)methanesulfonamide
  • N-methyl-1-(pyrazin-2-yl)propanesulfonamide
  • N-methyl-1-(pyrazin-2-yl)butanesulfonamide

Uniqueness

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-methyl-1-pyrazin-2-ylethanesulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6(13(11,12)8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3

InChI Key

PEOCVTGDFFSLEC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)S(=O)(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.